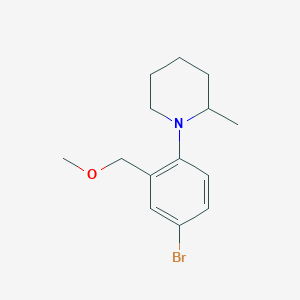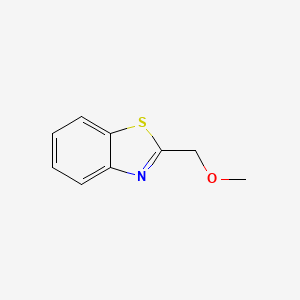![molecular formula C23H25N9 B8770724 Pyrimido[5,4-e]-1,2,4-triazine-5,7-diamine, 3-[[4-([1,1'-biphenyl]-4-ylmethyl)-1-piperazinyl]methyl]-](/img/structure/B8770724.png)
Pyrimido[5,4-e]-1,2,4-triazine-5,7-diamine, 3-[[4-([1,1'-biphenyl]-4-ylmethyl)-1-piperazinyl]methyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Pyrimido[5,4-e]-1,2,4-triazine-5,7-diamine, 3-[[4-([1,1’-biphenyl]-4-ylmethyl)-1-piperazinyl]methyl]- is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry This compound is characterized by its unique structure, which includes a pyrimido-triazine core fused with a piperazine ring and a biphenyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrimido[5,4-e]-1,2,4-triazine-5,7-diamine, 3-[[4-([1,1’-biphenyl]-4-ylmethyl)-1-piperazinyl]methyl]- typically involves the condensation of 6-hydrazinyluracil with different aromatic aldehydes to form hydrazones. This is followed by nitrosation with nitrous acid and subsequent intramolecular cyclization . Another method involves the reaction of hydrazones with dimethylformamide-dimethylacetal (DMF-DMA) in the presence of dimethylformamide (DMF) or by refluxing the hydrazinyluracil with DMF-DMA directly .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Pyrimido[5,4-e]-1,2,4-triazine-5,7-diamine, 3-[[4-([1,1’-biphenyl]-4-ylmethyl)-1-piperazinyl]methyl]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the piperazine and biphenyl moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
科学的研究の応用
Pyrimido[5,4-e]-1,2,4-triazine-5,7-diamine, 3-[[4-([1,1’-biphenyl]-4-ylmethyl)-1-piperazinyl]methyl]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer properties, particularly against human lung carcinoma (A549) cell lines.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit β-catenin/TCF transcriptional activity by degrading β-catenin via a proteasome-dependent pathway . This mechanism is particularly relevant in the context of cancer research, where β-catenin stabilization is a common feature in various cancers.
類似化合物との比較
Similar Compounds
Pyrimido[4,5-d]pyrimidines: These compounds share a similar bicyclic structure but differ in the position of nitrogen atoms.
Pyrazolo[3,4-d]pyrimidines: Another class of heterocyclic compounds with similar biological activities.
Uniqueness
Pyrimido[5,4-e]-1,2,4-triazine-5,7-diamine, 3-[[4-([1,1’-biphenyl]-4-ylmethyl)-1-piperazinyl]methyl]- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit β-catenin/TCF transcriptional activity sets it apart from other similar compounds, making it a valuable candidate for further research and development in medicinal chemistry.
特性
分子式 |
C23H25N9 |
|---|---|
分子量 |
427.5 g/mol |
IUPAC名 |
3-[[4-[(4-phenylphenyl)methyl]piperazin-1-yl]methyl]pyrimido[5,4-e][1,2,4]triazine-5,7-diamine |
InChI |
InChI=1S/C23H25N9/c24-21-20-22(28-23(25)27-21)30-29-19(26-20)15-32-12-10-31(11-13-32)14-16-6-8-18(9-7-16)17-4-2-1-3-5-17/h1-9H,10-15H2,(H4,24,25,27,28,30) |
InChIキー |
DZEQIAGNCDPNJU-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CC2=CC=C(C=C2)C3=CC=CC=C3)CC4=NC5=C(N=C(N=C5N=N4)N)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-Bromopyrrolo[1,2-a]pyrazine](/img/structure/B8770646.png)











![5,7-Dihydroxyspiro[chroman-2,1'-cyclopropan]-4-one](/img/structure/B8770734.png)

